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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of platinum-

titanium (Pt-Ti) alloys, focusing on the core crystallographic data, experimental methodologies

for their determination, and the logical relationships between different phases. This document is

intended to serve as a valuable resource for researchers and professionals working with these

advanced materials.

Core Crystal Structures of Platinum-Titanium
Intermetallic Compounds
The platinum-titanium binary system is characterized by the formation of several intermetallic

compounds, each with a distinct crystal structure that dictates its physical and chemical

properties. The primary phases of interest are Pt3Ti, PtTi, and Ti3Pt. The crystallographic data

for these and other reported phases are summarized in the tables below.

Table 1: Crystallographic Data for Primary Pt-Ti Alloy
Phases
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Phase
Pearson
Symbol

Crystal
System

Space
Group

No. Prototype

Pt3Ti cP4 Cubic Pm-3m 221 AuCu3 (L12)

PtTi tP2 Tetragonal P4/mmm 123 AuCu (L10)

PtTi (High

Temp.)
cP2 Cubic Pm-3m 221 CsCl (B2)

Ti3Pt cP8 Cubic Pm-3n 223 Cr3Si (A15)

Table 2: Lattice Parameters for Primary Pt-Ti Alloy
Phases

Phase a (Å) c (Å) c/a Ratio Reference

Pt3Ti (L12) 3.904 - - [1]

PtTi (L10) 4.592 3.200 0.697

Ti3Pt (A15) 5.033 - -

Table 3: Other Reported Phases in the Pt-Ti System
Phase Crystal System Space Group Notes

Ti3Pt5 - -

Existence and

structure require

further confirmation.

PtTi3 Cubic Pm-3m
L12 structure has

been reported.[2]

Experimental Protocols for Crystal Structure
Determination
The determination of the crystal structure of Pt-Ti alloys relies on a combination of experimental

techniques, primarily X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM),

often complemented by computational methods like Density Functional Theory (DFT).
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X-ray Diffraction (XRD) Analysis
XRD is a fundamental technique for identifying the crystal structure and measuring the lattice

parameters of Pt-Ti alloys.

Methodology:

Sample Preparation:

Alloys are typically synthesized by arc-melting high-purity platinum and titanium under an

inert atmosphere (e.g., argon) to prevent oxidation.

The resulting ingots are often annealed at high temperatures (e.g., 900-1200 °C) for

extended periods (e.g., 24-100 hours) in a vacuum-sealed quartz tube to ensure

homogeneity and equilibrium phases.

For powder XRD, a small piece of the annealed alloy is crushed into a fine powder using a

mortar and pestle.

Data Collection:

A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is

commonly used.

The powdered sample is mounted on a sample holder.

The diffraction pattern is recorded over a 2θ range of 20° to 120° with a step size of 0.02°

and a dwell time of 1-2 seconds per step.

Data Analysis:

The obtained diffraction pattern is analyzed to identify the peak positions and intensities.

Phase identification is performed by comparing the experimental pattern with standard

diffraction patterns from databases such as the International Centre for Diffraction Data

(ICDD).
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Lattice parameters are refined using software packages that employ Rietveld refinement

methods.

Transmission Electron Microscopy (TEM) Analysis
TEM provides high-resolution imaging and diffraction information, enabling detailed

characterization of the crystal structure, including defects and orientation relationships.

Methodology:

Sample Preparation (Thin Foil Preparation):

A thin slice (approximately 300-500 µm) is cut from the bulk alloy using a low-speed

diamond saw.

The slice is mechanically ground down to a thickness of about 100 µm using silicon

carbide paper.

A 3 mm disc is punched out from the thinned slice.

The disc is further thinned by dimpling to create a central region of about 20-30 µm.

Final thinning to electron transparency is achieved using one of the following methods:

Ion Milling: The dimpled disc is milled with low-angle (4-8°) Ar+ ions at an energy of 3-5

keV until a small perforation appears in the center. A final low-energy milling step (1-2

keV) is often used to remove any amorphous layers created during the process.[3]

Electropolishing: For conductive samples, electropolishing can be used. The disc is

submerged in an electrolyte solution (e.g., a mixture of perchloric acid and methanol)

and a voltage is applied. The material is removed electrochemically until a hole is

formed.

Imaging and Diffraction:

The prepared thin foil is placed in a TEM holder and inserted into the microscope.

Bright-field and dark-field imaging are used to observe the microstructure.
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Selected Area Electron Diffraction (SAED) patterns are collected from individual grains to

determine their crystal structure and orientation.

High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice directly.

Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to predict the stable

crystal structures and properties of materials.

Methodology:

Model Construction:

Candidate crystal structures for a given Pt-Ti composition are constructed based on known

structure types (e.g., L12, L10, A15).

The calculations are performed on a unit cell with periodic boundary conditions.

Computational Parameters:

A plane-wave basis set is typically used with a cutoff energy determined from convergence

tests (e.g., 400-500 eV).

The exchange-correlation functional is chosen, with the Generalized Gradient

Approximation (GGA) often providing a good balance of accuracy and computational cost.

[4]

The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh, with the density of

the mesh determined by convergence tests.

Calculation and Analysis:

The total energy of each candidate structure is calculated as a function of the unit cell

volume.

The equilibrium lattice parameters and formation energy are determined from the

minimum of the energy-volume curve.
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The structure with the lowest formation energy is predicted to be the most stable.

Phonon dispersion calculations can be performed to confirm the dynamic stability of the

predicted structure.
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Caption: Relationship between primary Pt-Ti phases and their crystal structures.

Experimental Workflow for Crystal Structure
Determination
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Caption: Workflow for experimental determination of Pt-Ti alloy crystal structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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